molecular formula C10H8BrCl2NO2 B091413 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- CAS No. 18845-23-3

2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-

Cat. No. B091413
CAS RN: 18845-23-3
M. Wt: 324.98 g/mol
InChI Key: MAWIJICIKRZZIT-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins in the target organism. This results in the disruption of various metabolic pathways, leading to the death of the organism.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has significant biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have insecticidal and herbicidal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.

Future Directions

There are several future directions for the research on 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a pesticide and herbicide for agricultural applications. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has significant potential in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and ensure its safe use in various applications.

Synthesis Methods

The synthesis of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- involves the reaction of 6-bromo-5-chloro-3-(3-chloropropyl) benzoxazolinone with a suitable reagent. The reaction can be carried out under different conditions, depending on the desired outcome. The yield and purity of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of bioactive compounds, such as antitumor agents and anti-inflammatory drugs. It has also been investigated for its potential as a pesticide and herbicide.

properties

CAS RN

18845-23-3

Product Name

2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-

Molecular Formula

C10H8BrCl2NO2

Molecular Weight

324.98 g/mol

IUPAC Name

6-bromo-5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8BrCl2NO2/c11-6-4-9-8(5-7(6)13)14(3-1-2-12)10(15)16-9/h4-5H,1-3H2

InChI Key

MAWIJICIKRZZIT-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl

Other CAS RN

18845-23-3

synonyms

2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-

Origin of Product

United States

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